3-Propylidenephthalide

Description

Contextualization within Phthalide (B148349) Chemistry Research

Phthalides are a class of bicyclic compounds featuring a benzene (B151609) ring fused to a γ-lactone ring. rsc.org This fundamental structure allows for a wide array of substitutions, leading to a vast family of related molecules with diverse properties. Phthalides are found in various natural sources, including plants and fungi, and have been the subject of extensive pharmacological studies. researchgate.netnih.gov Research in this area explores the synthesis, reactivity, and biological activity of these compounds, with many exhibiting cytotoxic, antifungal, antibacterial, and anti-inflammatory properties. nih.gov

3-Propylidenephthalide, with its characteristic propylidene group attached to the lactone ring, represents a specific and important subset of this larger family. smolecule.com Its structure, consisting of a phthalide core with a C3 side chain, distinguishes it from other well-known phthalides like 3-n-butylphthalide, which is found in celery and has been studied for its neuroprotective effects. The presence of the propylidene group introduces a double bond, which significantly influences the molecule's reactivity and potential for further chemical modification.

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its diverse potential applications and interesting biological profile. It is recognized for its pleasant, spicy, and herbaceous aroma, leading to its use in the fragrance and flavor industries. perfumerflavorist.com Beyond its sensory properties, scientific investigations have explored its potential biological activities.

Research indicates that this compound may possess anti-inflammatory and neuroprotective properties. Some studies suggest it could influence neurotransmitter activity, with potential implications for conditions like anxiety and depression. smolecule.com Furthermore, its effects on cell growth and survival are being examined in the context of cancer research. smolecule.com The compound also serves as a valuable intermediate in the synthesis of more complex organic molecules, highlighting its importance in synthetic chemistry. smolecule.com

Historical Perspectives on this compound and Phthalide Research

The study of phthalides dates back to the late 19th century, with their initial identification as odor constituents in the essential oil of celery. nih.gov The fundamental 1(3H)-isobenzofuranone structure, the core of all phthalides, was first synthesized in 1922. rsc.org Since then, research has expanded to include a vast number of naturally occurring and synthetic phthalides.

The investigation into the biosynthesis of phthalides began with the structural determination of mycophenolic acid, revealing its origin from the polyketide pathway. frontiersin.orgnih.gov Over the years, numerous phthalide derivatives have been isolated from various plant species, particularly from the Apiaceae family, such as Angelica sinensis and Ligusticum chuanxiong. researchgate.netfrontiersin.orgnih.gov These plants have a long history of use in traditional medicine, and their phthalide components are believed to contribute significantly to their therapeutic effects. nih.gov The synthesis of this compound itself can be achieved through methods like the condensation of phthalic anhydride (B1165640) with propylene (B89431) oxide. smolecule.comevitachem.com

Chemical and Physical Properties of this compound

Below is a table summarizing key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | smolecule.com |

| Molar Mass | 174.20 g/mol | sigmaaldrich.com |

| CAS Number | 17369-59-4 | smolecule.com |

| Appearance | Colorless to pale yellow liquid | smolecule.comnih.gov |

| Boiling Point | 170 °C at 12 mmHg | scientificlabs.com |

| Density | 1.122 g/mL at 25 °C | scientificlabs.com |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | smolecule.comscent.vn |

| Refractive Index | 1.557-1.562 | nih.gov |

Research Findings on this compound

A summary of key research findings is presented in the table below.

| Research Area | Key Findings | References |

| Synthesis | Can be synthesized via condensation of phthalic anhydride with propylene oxide. Other methods include rhodium-catalyzed C-H activation and aldehyde coupling. | smolecule.comevitachem.com |

| Biological Activity | Exhibits potential anti-inflammatory and neuroprotective effects. Shows cytotoxic effects in some assays, suggesting potential in cancer research. smolecule.com May influence neurotransmitter activity. smolecule.com Also exhibits antimicrobial properties. | |

| Applications | Used as a fragrance ingredient in cosmetics and personal care products. ontosight.ai Utilized as a flavoring agent in foods and beverages. perfumerflavorist.comontosight.ai Serves as an intermediate in the synthesis of other organic compounds. smolecule.com |

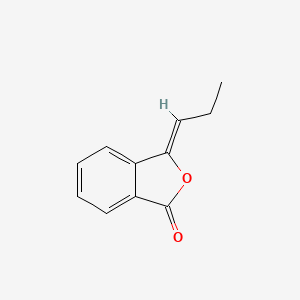

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

17369-59-4 |

|---|---|

Formule moléculaire |

C11H10O2 |

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

(3E)-3-propylidene-2-benzofuran-1-one |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |

Clé InChI |

NGSZDVVHIGAMOJ-BJMVGYQFSA-N |

SMILES |

CCC=C1C2=CC=CC=C2C(=O)O1 |

SMILES isomérique |

CC/C=C/1\C2=CC=CC=C2C(=O)O1 |

SMILES canonique |

CCC=C1C2=CC=CC=C2C(=O)O1 |

Point d'ébullition |

343 to 347 °F at 15 mm Hg (NTP, 1992) |

Densité |

1.135 at 74.7 °F (NTP, 1992) 1.127-1.132 |

Point d'éclair |

greater than 200 °F (NTP, 1992) |

Autres numéros CAS |

17369-59-4 94704-89-9 |

Description physique |

3-propylidene phthalide is a clear yellow liquid. (NTP, 1992) colourless, slightly viscous liquid; warm, spicy-herbaceous aroma |

Pictogrammes |

Irritant |

Solubilité |

less than 0.1 mg/mL at 64° F (NTP, 1992) Insoluble in water; soluble in oils soluble (in ethanol) |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of 3 Propylidenephthalide

Botanical and Biological Sources of Phthalide (B148349) Derivatives

Phthalides are a class of naturally occurring lactones characterized by a bicyclic structure. While 3-Propylidenephthalide itself is a known synthetic flavoring and fragrance ingredient, its structural analogs are widely distributed in the plant kingdom and have also been identified in some fungal species.

Identification of Plant Families and Species Containing this compound Analogs

The most significant natural sources of phthalide derivatives are plants belonging to the Apiaceae (or Umbelliferae) family. This family includes many well-known aromatic plants used as vegetables, spices, and in traditional medicine. The characteristic aroma of many of these plants, such as celery, is largely attributed to their phthalide content.

Key genera within the Apiaceae family that are rich in phthalide derivatives include Apium, Ligusticum, and Angelica. For instance, celery (Apium graveolens) and its seed oil are notable sources of various phthalides, including sedanolide (B190483) and 3-n-butylphthalide. nih.govgcms.cz Lovage (Levisticum officinale), another member of this family, is also a significant source, with its volatile oil containing up to 70% phthalide lactones, such as ligustilide (B1675387) and butylidenephthalide. hpa.gov.tw

In traditional Chinese medicine, plants like Angelica sinensis (Danggui) and Ligusticum chuanxiong are highly valued for their therapeutic properties, which are partly attributed to their rich phthalide composition. core.ac.uknih.gov These plants contain a diverse array of phthalide derivatives, including Z-ligustilide, senkyunolide A, and butylidenephthalide. core.ac.uknih.gov

The following table summarizes the occurrence of notable this compound analogs in various plant species.

| Plant Species | Family | Common Name | Notable Phthalide Analogs Found |

| Apium graveolens | Apiaceae | Celery | Sedanolide, 3-n-butylphthalide, Senkyunolide, Sedanenolide |

| Levisticum officinale | Apiaceae | Lovage | Ligustilide, 3-butylphthalide, Butylidenephthalide, Senkyunolide |

| Angelica sinensis | Apiaceae | Danggui, Dong Quai | Z-ligustilide, Butylidenephthalide, Senkyunolide A |

| Ligusticum chuanxiong | Apiaceae | Chuanxiong, Szechuan Lovage | Z-ligustilide, Senkyunolide A, 3-butylidenephthalide, Levistolide A |

Presence in Fungi and Other Biological Systems

While the Apiaceae family is the primary source of phthalide derivatives, these compounds are not exclusive to the plant kingdom. Research has shown that certain fungal species are also capable of producing phthalides. Genera such as Penicillium, Alternaria, and Pestalotiopsis have been identified as producers of various phthalide compounds. The biological roles of these compounds in fungi are not as extensively studied as in plants but may be related to chemical defense or signaling pathways.

Advanced Extraction and Isolation Techniques

The extraction and isolation of this compound and its naturally occurring analogs from plant matrices require efficient and selective methodologies. The choice of technique often depends on the stability of the target compounds and the desired purity of the final product.

Organic Solvent Extraction Methods for Phthalides

Conventional solid-liquid extraction using organic solvents is a widely employed method for obtaining phthalides from plant materials. The selection of the solvent is crucial and is based on the polarity of the target phthalides. Solvents such as methanol, ethanol (B145695), acetone (B3395972), and hexane (B92381) are commonly used. nih.govnih.gov For instance, an acetone extract of Angelica sinensis has been shown to be rich in phthalides. nih.gov

The extraction process often involves maceration or the use of a Soxhlet apparatus. While effective, these methods can be time-consuming and may require large volumes of organic solvents, which can pose environmental concerns. nih.gov The recovery and purity of the extracted phthalides can be influenced by factors such as the particle size of the plant material, the solvent-to-solid ratio, extraction time, and temperature.

Supercritical Fluid Extraction and Pressurized Liquid Extraction

To overcome the limitations of conventional solvent extraction, more advanced and environmentally friendly techniques have been developed.

Supercritical Fluid Extraction (SFE) is a "green" technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. mdpi.com Supercritical CO₂ is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. mdpi.com Its solvating power can be tuned by modifying the temperature and pressure, allowing for selective extraction of target compounds. SFE has been successfully applied to extract phthalide-rich oils from celery and parsley fruits. mdpi.com For celery seeds, SFE performed at a mild temperature of 39.85 °C and pressures of 10 and 30 MPa yielded extracts where sedanolide was the dominant component, comprising over 70% of the fraction. mdpi.com

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is another advanced technique that uses conventional solvents at elevated temperatures and pressures. nih.gov These conditions increase the solubility and mass transfer rate of the analytes, leading to shorter extraction times and reduced solvent consumption compared to traditional methods. nih.gov PLE has been optimized for the extraction of phthalides like Z-ligustilide and Z-butylidenephthalide from Angelica sinensis. nih.govkaiser.com.tw The optimization of PLE parameters such as solvent type, temperature, pressure, and extraction time is crucial to maximize the yield of these often thermally sensitive compounds. nih.gov

The following table provides a comparison of typical parameters used in SFE and PLE for the extraction of phthalides.

| Extraction Technique | Plant Source | Key Parameters | Outcome |

| Supercritical Fluid Extraction (SFE) | Apium graveolens (Celery) seeds | Solvent: Supercritical CO₂ Temperature: 39.85 °C Pressure: 10-30 MPa | High yield of sedanolide (>70% of extract) |

| Pressurized Liquid Extraction (PLE) | Angelica sinensis (Danggui) | Solvent: Methanol Temperature: 100 °C Pressure: 1200 psi | Efficient extraction of Z-ligustilide and Z-butylidenephthalide |

Chromatographic Isolation Strategies

Following extraction, chromatographic techniques are essential for the isolation and purification of individual phthalides from the crude extract, including the separation of isomers.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful analytical tool for the separation and identification of volatile compounds like phthalides in essential oils and extracts. gcms.czcore.ac.uk Different stationary phases, such as Rtx-440 and Rxi-XLB columns, have shown excellent resolution for complex phthalate (B1215562) mixtures. gcms.cz

High-Performance Liquid Chromatography (HPLC) is widely used for both analytical quantification and preparative isolation of phthalides. sielc.comkzoo.edu Reverse-phase HPLC methods, often using C18 columns with mobile phases consisting of acetonitrile (B52724) and water, are effective for separating various phthalide derivatives. nih.govsielc.com HPLC is particularly useful for the separation of non-volatile phthalides and for the purification of specific isomers. sielc.com

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption of the analytes. nih.govwikipedia.org This makes it particularly suitable for the separation of natural products from complex crude extracts. mdpi.comacs.org CCC has been successfully employed for the online isolation and purification of multiple phthalide compounds, such as senkyunolide A, levistolide A, Z-ligustilide, and 3-butylidenephthalide, from Ligusticum chuanxiong (Chuanxiong rhizoma). nih.gov In some cases, CCC is coupled with semi-preparative HPLC to achieve high-purity separation of co-eluting compounds. nih.gov

Synthetic Strategies and Chemical Derivatization of 3 Propylidenephthalide

Chemical Synthesis Pathways for 3-Propylidenephthalide and its Analogs

The construction of the 3-ylidenephthalide scaffold can be achieved through several elegant chemical strategies. These methods often focus on controlling the stereochemistry of the exocyclic double bond, which is crucial for the biological activity and synthetic utility of these compounds.

Achieving stereoselectivity in the synthesis of 3-ylidenephthalides is a key challenge, with the (Z)-isomer often being the desired product found in nature. rsc.org Various methods have been developed to control the geometry of the exocyclic double bond.

One efficient approach involves the AlCl₃-mediated cyclization of 2-acylbenzoic acids. researchgate.net This method provides moderate to high yields of (Z)-3-ylidenephthalides under mild conditions and has been successfully applied on a gram scale for the synthesis of the natural product (Z)-3-butylidene-5-hydroxyphthalide, which exhibits anti-inflammatory activity. researchgate.netnottingham.ac.uk The reaction demonstrates good Z/E selectivity across different substrates. researchgate.netnottingham.ac.uk

Another powerful method is the copper(I) oxide (Cu₂O)-mediated one-pot synthesis from 2-iodobenzoic acids and various terminal alkynes. rsc.org This process is highly regio- and stereoselective, yielding exclusively (Z)-3-ylidenephthalides in high yields. rsc.org A significant advantage of this reaction is its economic and efficient nature, as it does not require the addition of palladium, ligands, or a base. rsc.org The reaction is versatile and compatible with a range of 2-iodobenzoic acids and alkynes possessing diverse electronic and steric properties. rsc.org The stereochemistry of the (Z)-isomer is confirmed by the chemical shift of the aromatic proton adjacent to the carbonyl group, which is significantly shielded compared to the corresponding proton in the (E)-isomer. rsc.org

| Catalyst | Starting Materials | Key Features | Selectivity | Ref. |

| AlCl₃ | 2-Acylbenzoic acids | Mild conditions, gram-scale applicability | Good Z/E selectivity | nottingham.ac.uk, researchgate.net |

| Cu₂O | 2-Iodobenzoic acids, Terminal alkynes | One-pot, Palladium- and ligand-free | High regio- and stereoselectivity for (Z)-isomer | rsc.org |

Tandem or domino reactions offer an efficient approach to synthesizing complex molecules like 3-ylidenephthalides by minimizing steps, reagents, and waste. rsc.org The aforementioned Cu₂O-mediated synthesis of (Z)-3-ylidenephthalides serves as an excellent example of a tandem process where both C-O and C-C bonds are formed in a single operation. rsc.org This reaction proceeds from 2-iodobenzoic acids and terminal alkynes, involving a sequence of coupling and cyclization steps to build the final heterocyclic product. rsc.org Such catalytic domino reactions are highly desirable as they reduce reaction time, simplify purification procedures, and lower costs, making them attractive for industrial applications. rsc.org Similarly, palladium-catalyzed reactions of o-bromobenzoic acid with terminal alkynes can also produce (Z)-3-alkylidenephthalides through a sequence of bond-forming events. researchgate.net

Various catalysts have been employed to facilitate the synthesis of 3-ylidenephthalides. Heteropoly acids, such as phosphomolybdic acid (H₃PMo₁₂O₄₀), have been reported as effective catalysts for the synthesis of (Z)-3-ylidenephthalides. researchgate.net These catalysts are known for their strong Brønsted acidity and can promote cyclization reactions efficiently. researchgate.net

Besides heteropoly acids, Lewis acids like AlCl₃ are used to catalyze the intramolecular cyclization of 2-acylbenzoic acids. researchgate.net Transition metal catalysis is also prominent. Copper(I) oxide has proven to be an economical and efficient catalyst for the one-pot synthesis from 2-iodobenzoic acids and alkynes. rsc.org Palladium catalysts are also widely used, for instance, in the reaction of 2-triflyloxyacetophenone derivatives with carbon monoxide or in the coupling of o-bromobenzoic acid with terminal alkynes to afford 3-ylidenephthalides. researchgate.net The choice of catalyst is crucial as it can determine the selectivity and efficiency of the transformation. researchgate.net

Derivatization of this compound for Novel Compound Generation

The exocyclic double bond in this compound is a key functional group that allows for further chemical modification. This reactivity can be harnessed to generate novel heterocyclic compounds with potentially interesting biological activities.

One of the most important reactions for synthesizing five-membered heterocycles is the 1,3-dipolar cycloaddition. wikipedia.org In this reaction, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. wikipedia.org The C=C double bond of this compound can serve as a dipolarophile, reacting with various 1,3-dipoles to generate spiro-heterocyclic phthalide (B148349) derivatives. The synthesis of pyrazoles, a class of heterocycles found in numerous pharmaceutical drugs, can be achieved through this pathway. nih.govnih.gov The reaction involves the [3+2] cycloaddition of a suitable 1,3-dipole, such as a nitrilimine, to the double bond of this compound. This initially forms a pyrazoline ring, which can subsequently aromatize to the more stable pyrazole (B372694) system. nih.gov This cycloaddition is a powerful tool for creating complex molecular architectures from relatively simple precursors. researchgate.netfrontiersin.org

Nitrilimines are highly reactive 1,3-dipoles that are central to the synthesis of pyrazole derivatives via cycloaddition. researchgate.net They are typically generated in situ as transient species and readily undergo [3+2] cycloadditions with dipolarophiles. researchgate.net In the reaction with this compound, the nitrilimine (R-C≡N⁺-N⁻-R') acts as the three-atom component. The reaction is generally believed to proceed via a concerted mechanism, which accounts for its high stereospecificity. wikipedia.orgresearchgate.net

The regioselectivity of the cycloaddition is a critical aspect, as the reaction with an unsymmetrical dipolarophile like this compound can potentially lead to two different regioisomers. researchgate.net Nitrilimines often exhibit high selectivity, with the carbon terminus of the dipole typically bonding to the less-substituted atom of the dipolarophile. researchgate.netnih.gov The electronic nature of both the nitrilimine and the dipolarophile influences the reaction rate and selectivity. researchgate.net The use of nitrilimines in 1,3-dipolar cycloadditions provides a reliable and versatile route to pyrazole-fused or spiro-pyrazoline phthalide structures, which are valuable scaffolds in medicinal chemistry. nih.govnih.gov

Design and Synthesis of 3-Arylphthalide Derivatives

The phthalide core is a significant scaffold in medicinal chemistry, and the synthesis of derivatives, particularly 3-arylphthalides, is of great interest due to their potential biological activities, including antioxidant and anti-inflammatory properties. nih.gov A common and efficient strategy for synthesizing these derivatives does not start from this compound itself but from more accessible precursors like 3-hydroxyphthalide or 3-bromophthalide (B1266435). nih.gov

One established synthetic route begins with the radical bromination of phthalide using N-bromosuccinimide (NBS) to quantitatively yield 3-bromophthalide. This intermediate is then hydrolyzed with aqueous potassium hydroxide (B78521) (KOH) to produce 3-hydroxyphthalide. nih.gov Under acidic conditions, 3-hydroxyphthalide forms an electrophilic phthalidyl ion. This ion can then undergo a dehydrative coupling reaction (a type of Friedel-Crafts alkylation) with various electron-rich arenes to furnish the desired 3-arylphthalide derivatives. nih.gov Another effective method involves the palladium-catalyzed coupling of 3-bromophthalide with arylboronic acids. researchgate.net

The following table details the synthesis of several 3-arylphthalide derivatives via the dehydrative coupling of 3-hydroxyphthalide with different arene nucleophiles. nih.gov

| Starting Arene (Nucleophile) | Resulting 3-Arylphthalide Product | Reaction Conditions |

|---|---|---|

| Resorcinol | 3-(2,4-dihydroxyphenyl)phthalide | dioxane/H₂O (1:4) + 5% HCl |

| Phloroglucinol | 3-(2,4,6-trihydroxyphenyl)phthalide | H₂SO₄/H₂O |

| Catechol | 3-(3,4-dihydroxyphenyl)phthalide | H₂SO₄/H₂O |

| Guaiacol | 3-(4-hydroxy-3-methoxyphenyl)phthalide | H₂SO₄/H₂O |

| 4-Bromophenol | 3-(3-bromo-4-hydroxyphenyl)phthalide | H₂SO₄/H₂O |

| 4-Chlorophenol | 3-(3-chloro-4-hydroxyphenyl)phthalide | H₂SO₄/H₂O |

This compound as a Synthetic Intermediate in Pharmaceutical Chemistry

The 1(3H)-isobenzofuranone nucleus, the core structure of phthalides, is present in a wide array of natural products and synthetic compounds with significant biological activities. nih.govchemistryviews.org Phthalide derivatives have demonstrated potential in areas such as neuroprotection, anti-stroke activity, cytotoxicity, and inflammation. researchgate.netnih.gov For instance, n-butylphthalide is an approved anti-ischemic stroke drug. researchgate.net

Within this context, 3-substituted phthalides are crucial synthetic intermediates for the development of these biologically active molecules. benthamdirect.comnih.gov this compound serves as a valuable member of this class. Its exocyclic double bond offers a reactive handle for various chemical transformations. For example, the propylidene group can be hydrogenated to yield 3-propylphthalide or functionalized through addition reactions to introduce new chemical entities. These modifications allow for the creation of a library of phthalide derivatives that can be screened for pharmacological activity.

While many syntheses of complex phthalides start from precursors like 3-hydroxyphthalide, this compound remains a key reference compound and a potential precursor for derivatives where the three-carbon side chain is desired. Its role as a synthetic intermediate is tied to the broader importance of the phthalide scaffold in the search for new therapeutic agents. nih.gov The exploration of derivatives from this and other 3-substituted phthalides is a continuing focus in medicinal chemistry. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Studies of 3 Propylidenephthalide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the properties of new or untested chemicals, thereby reducing the need for extensive experimental testing. For a compound like 3-Propylidenephthalide, used as a fragrance and flavoring agent, QSAR models are particularly valuable for assessing potential toxicological endpoints.

The development of predictive QSAR models for flavoring substances like this compound involves curating high-quality biological data and calculating a wide array of molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its topology, geometry, and electronic properties. Statistical methods are then employed to build models that correlate these descriptors with specific biological activities, such as mutagenicity or skin sensitization.

For flavor chemicals, which are typically small organic molecules with specific functional groups, developing robust QSAR models can be challenging. nih.gov However, by focusing on their characteristic chemical space, it is possible to develop local QSAR models that offer improved predictive performance over more general, global models. nih.gov These models are crucial for screening and prioritizing chemicals for further testing and for regulatory decision-making.

Genotoxicity is a critical endpoint in the safety evaluation of food additives. nih.gov QSAR models have been developed to predict the mutagenic potential of food flavor chemicals, often using data from the Ames bacterial reverse mutation assay. nih.govnih.gov However, the predictive power of these models can vary.

Studies evaluating combined QSAR systems for predicting the mutagenicity of 367 flavor chemicals showed that sensitivity was relatively low. When a positive result from two or more models was required for a positive prediction, the sensitivity was only 19.4%. nih.govelsevierpure.com This increased to 47.2% when a positive prediction from one or more models was considered, with a knowledge-based system, Derek for Windows, contributing significantly to this improvement. nih.govelsevierpure.com

To address these limitations, new local QSAR models customized for flavor chemicals have been developed. One such model, "StarDrop NIHS 834_67," was built using a robust Ames database of 834 chemicals, including 406 food flavors. This model demonstrated significantly improved performance, as detailed in the table below. nih.gov

| Performance Metric | Value (%) |

|---|---|

| Sensitivity | 79.5 |

| Specificity | 96.4 |

| Accuracy | 94.6 |

These advanced models provide more reliable tools for assessing the potential mutagenicity of flavor chemicals like this compound, which has been reported to be tested for mutation in Salmonella typhimurium. drugfuture.com

Skin sensitization, or allergic contact dermatitis, is another key toxicological endpoint for chemicals used in consumer products. nih.govnih.gov this compound is recognized as a dermal sensitizer (B1316253). nih.gov QSAR models for skin sensitization are often developed using data from the murine Local Lymph Node Assay (LLNA), which provides a quantitative measure of sensitization potential. oup.comsemanticscholar.org These models are essential for predicting the ability of a substance to cause an allergic reaction upon skin contact.

The development of global QSAR models for regulatory purposes, such as under the European REACH regulation, has been a significant focus. researchgate.net These models are built using large, diverse datasets and are designed to be applicable to a wide range of chemical structures. researchgate.neteuropa.eu Various statistical and expert systems, including statistical-based (e.g., VEGA), knowledge-based (e.g., Derek Nexus), and hybrid models (e.g., TIMES-SS), are used to predict skin sensitization potential. nih.gov

A notable advancement in QSAR modeling for skin sensitization is the use of 4D-fingerprint descriptors. nih.govacs.orgnih.gov These descriptors are derived from 4D-molecular similarity analysis and have the advantage of capturing information about a molecule's conformational ensemble, size, and chemical structure without the need for molecular alignment. nih.govacs.orgnih.govnih.gov

QSAR models built with 4D-fingerprints have shown strong predictive performance for skin sensitization. In one study using a training set of 132 compounds, including this compound, these models achieved high accuracy in classifying substances as sensitizers or non-sensitizers. oup.comnih.govacs.org The models are often developed using statistical methods like logistic regression (LR) and partial least-square coupled logistic regression (PLS-LR). nih.govacs.org

| Model Type | Training Set (Cross-Validated Accuracy %) | Test Set (Prediction Accuracy %) |

|---|---|---|

| Logistic Regression (LR) | 77.3 - 78.0 | 80.0 - 86.7 |

| PLS-Logistic Regression (PLS-LR) | 87.1 - 89.4 | 73.3 - 80.0 |

The descriptors found to be significant in these models often relate to features like aromatic atoms, hydrogen bond acceptors, and atoms with negative partial charges, highlighting the key molecular interactions involved in the sensitization process. nih.govresearchgate.net

To improve the accuracy of skin sensitization predictions and move away from animal testing, a modern approach involves integrating in silico data with results from non-animal testing methods. memberclicks.net These Integrated Testing Strategies (ITS) or Defined Approaches (DAs) are based on the Adverse Outcome Pathway (AOP) for skin sensitization, which outlines the key biological events from the initial molecular interaction to the adverse effect. thepsci.eunih.gov

The AOP for skin sensitization involves several key events that can be measured by different assays:

Key Event 1: Covalent Binding to Proteins. This molecular initiating event is assessed using in chemico methods like the Direct Peptide Reactivity Assay (DPRA). thepsci.euresearchgate.netnih.gov

Key Event 2: Keratinocyte Activation. This is measured by in vitro assays such as the KeratinoSens™ test. memberclicks.netthepsci.eu

Key Event 3: Dendritic Cell Activation. Assays like the human Cell Line Activation Test (h-CLAT) are used to evaluate this step. memberclicks.netthepsci.eu

Data from these assays are combined with QSAR predictions in frameworks like the "2 out of 3" DA, which can classify a substance as a sensitizer or non-sensitizer. thepsci.eunih.gov This weight-of-evidence approach provides a more comprehensive and reliable assessment of sensitization potential than any single method alone. senzagen.commn-am.com

QSAR for Skin Sensitization Potential

Quantum Chemical Calculations in Mechanistic Prediction

Quantum chemical calculations offer a powerful tool for understanding the underlying mechanisms of toxicity, such as mutagenicity. diva-portal.org These in silico methods can compute various molecular properties and descriptors that are directly related to a chemical's reactivity. For compounds like this compound, which contains an α,β-unsaturated carbonyl moiety, these calculations can provide insights into its potential to react with biological macromolecules. researchgate.net

Descriptors that can be calculated to predict mutagenicity include:

Lowest Unoccupied Molecular Orbital (LUMO) Energy: A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

Activation Energy: This descriptor can accurately predict reactivity if the reaction mechanism is known, such as a Michael addition reaction with a biological nucleophile like DNA. diva-portal.org

Electrostatic Potential: This helps identify the most electron-deficient sites in a molecule, which are prone to nucleophilic attack.

By calculating these parameters, quantum chemistry can help elucidate the reaction mechanism between a compound and a biological target, such as the amine groups on DNA nucleobases. diva-portal.org This information is invaluable for predicting the potential of a substance to be a mutagen by providing a mechanistic basis for the predictions made by QSAR models.

Density Functional Theory (DFT) for Reaction Barriers

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile tool in computational chemistry for predicting molecular properties, including the energy barriers of chemical reactions. nih.govups-tlse.fr DFT calculations can elucidate reaction mechanisms and predict the likelihood of a reaction occurring by determining the activation energy.

The accuracy of DFT calculations for reaction barriers is highly dependent on the choice of the functional and basis set. rsc.org For a molecule like this compound, a hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory, would typically be employed for greater accuracy in barrier height prediction. nih.gov

Table 1: Representative DFT Functionals for Reaction Barrier Calculations

| Functional Type | Example Functionals | Typical Application |

| Hybrid | B3LYP, PBE0 | General purpose, good for thermochemistry and reaction barriers. |

| Range-separated Hybrid | ωB97X-D, CAM-B3LYP | Improved accuracy for systems with charge-transfer character. |

| Double Hybrid | B2PLYP, DSD-PBEP86 | High accuracy for reaction energies and barrier heights. mdpi.com |

These computational approaches could be applied to this compound to predict its reactivity towards various reagents and to understand its degradation pathways, which is crucial for assessing its environmental fate and potential metabolic transformations.

Correlation between Computational Descriptors and Biological Response

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Computational descriptors are numerical values that quantify these properties and can be correlated with biological responses through Quantitative Structure-Activity Relationship (QSAR) models.

For this compound, a range of molecular descriptors can be calculated to build predictive models for its biological activities, such as its potential as a fragrance ingredient or its toxicological profile. nih.gov These descriptors fall into several categories:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment, HOMO/LUMO energies, and partial atomic charges.

Physicochemical descriptors: Properties like logP (octanol-water partition coefficient), which relates to hydrophobicity.

Table 2: Selected Computational Descriptors for this compound

| Descriptor | Value | Significance |

| Molecular Weight | 174.20 g/mol | Influences transport and distribution. sigmaaldrich.com |

| XLogP3 | 2.6 | Predicts hydrophobicity and membrane permeability. nih.gov |

| Hydrogen Bond Donors | 0 | Indicates potential for hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 2 | Indicates potential for hydrogen bonding interactions. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility. |

By correlating these descriptors with experimentally determined biological data for a series of related phthalides, a QSAR model could be developed. Such a model could then be used to predict the activity of new, untested derivatives of this compound, thereby guiding the design of safer and more effective compounds.

Computational Approaches for Chemical Grouping and Assessment (e.g., REACH Framework)

The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union promotes the use of alternative methods to animal testing for assessing the safety of chemicals. Computational approaches, particularly chemical grouping and read-across, are key components of this strategy.

Chemical grouping involves classifying substances into categories based on structural similarity and the assumption that they will have similar physicochemical, toxicological, and ecotoxicological properties. This compound could be grouped with other phthalides and related lactones. thegoodscentscompany.com

Computational tools are used to support this grouping by:

Structural Similarity Assessment: Algorithms can quantify the structural similarity between molecules based on various fingerprints and metrics.

(Q)SAR Predictions: Predictive models can be used to fill data gaps for endpoints where experimental data is lacking for some members of the group.

Metabolic Pathway Prediction: Software can predict the likely metabolites of a substance, helping to group chemicals that may be metabolized to common products.

For a substance like this compound, a read-across approach could be justified if sufficient data is available for a structurally similar source chemical. nih.gov Computational descriptors and (Q)SAR models would be used to strengthen the justification for the read-across, demonstrating that the source and target chemicals are indeed sufficiently similar in their properties and likely biological effects. This approach reduces the need for extensive new testing, aligning with the principles of the REACH framework.

Biological Activity and Mechanistic Investigations of 3 Propylidenephthalide

Antimicrobial Activities and Mechanisms

A thorough review of scientific literature reveals a lack of specific studies focused on the antimicrobial properties of 3-Propylidenephthalide. While the broader class of compounds known as phthalides, found in various Apiaceae plants, has been noted for general antimicrobial potential, specific data on this compound is not available. nih.gov

Antibacterial Potency against Gram-Positive and Gram-Negative Bacteria

Currently, there are no specific research studies available that detail the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacteria. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against representative bacterial strains have not been documented.

| Bacterial Type | Specific Strains Tested | Potency (MIC/MBC Values) |

| Gram-Positive | Not Applicable | Data not available |

| Gram-Negative | Not Applicable | Data not available |

Mode of Action Studies in Microbial Inhibition

Given the absence of primary data on its antimicrobial activity, no mechanistic studies on how this compound might inhibit microbial growth have been conducted. Research into the mode of action, such as cell membrane disruption or enzymatic inhibition, is contingent on initial findings of antimicrobial potency, which are not currently available.

Modulation of Transient Receptor Potential (TRP) Channels

Significant research has identified the class of compounds known as 3-ylidenephthalides as potent modulators of specific TRP channels. A key study synthesized a series of seventeen 3-ylidenephthalides and evaluated their effects on TRPA1 and TRPM8 channels, finding that most of the compounds acted as strong modulators.

Activation of TRPA1 Channels

This compound is part of the 3-ylidenephthalide chemical class, which has been identified as a novel group of TRPA1 channel modulators. Research indicates that compounds in this series can act as potent activators of the TRPA1 channel. However, the specific half-maximal effective concentration (EC₅₀) value for this compound was not detailed in the available scientific literature.

| Compound | Target Channel | Activity | Potency (EC₅₀) |

| This compound | TRPA1 | Agonist / Activator | Data not available |

Blockade of TRPM8 Channels

In addition to their effects on TRPA1, 3-ylidenephthalides have been shown to modulate TRPM8 channels. The same study that identified them as TRPA1 modulators also tested their activity on TRPM8. Most compounds in the tested series, which includes structures analogous to this compound, were found to be strong modulators, acting as antagonists of the TRPM8 channel. The specific half-maximal inhibitory concentration (IC₅₀) for this compound has not been publicly documented.

| Compound | Target Channel | Activity | Potency (IC₅₀) |

| This compound | TRPM8 | Antagonist / Blocker | Data not available |

Broad-Spectrum Pharmacological Activities of Phthalide (B148349) Derivatives in Research

Phthalide derivatives have demonstrated a wide range of biological activities in preclinical studies, positioning them as promising scaffolds for drug discovery. chemical-free-life.org These natural compounds and their synthetic analogues have been explored for their potential therapeutic effects across various domains of human health. caringsunshine.comnews-medical.net

Phthalide derivatives are recognized as a promising chemical scaffold with potent anti-inflammatory efficacy. caringsunshine.comnih.gov Research has shown that these compounds can modulate key inflammatory pathways. For instance, various novel synthesized phthalide derivatives have been screened for their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced cellular models. caringsunshine.comnih.gov One study identified a specific derivative, 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one, which exhibited a 95.23% inhibitory rate against NO production at a concentration of 10 μM, with an IC50 value of 0.76 μM. nih.gov

Preliminary mechanistic studies suggest that the anti-inflammatory actions of some phthalide derivatives involve the modulation of complex signaling networks. nih.gov It has been observed that certain derivatives can block the NF-κB/MAPK signaling pathway, which plays a crucial role in the inflammatory response. nih.gov Concurrently, they may activate the Nrf2/HO-1 signaling pathway, an important cellular defense mechanism against oxidative stress and inflammation. nih.gov

| Compound | Assay | Concentration | Inhibitory Rate (%) | IC50 (μM) | Reference |

|---|---|---|---|---|---|

| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one | LPS-induced NO Production | 10 μM | 95.23% | 0.76 | nih.gov |

The antioxidant potential of phthalide and phthalimide (B116566) derivatives has been a significant area of investigation. chemical-free-life.orgsnexplores.org These compounds have been evaluated for their free radical scavenging properties using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS assays. chemical-free-life.orgsnexplores.org For example, a study on 3-arylphthalide derivatives identified that the compound 3-(2,4-dihydroxyphenyl)phthalide demonstrated superior antioxidant activity compared to the Trolox standard in the ABTS assay. chemical-free-life.org The antioxidant activity of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms to neutralize free radicals. snexplores.org

| Compound Class | DPPH IC50 (μM) | ABTS IC50 (μM) | Reference |

|---|---|---|---|

| Phthalimide Derivative 1 | 105 | 205 | snexplores.org |

| Phthalimide Derivative 2 | 340 | 350 | snexplores.org |

| Phthalimide Derivative 3 | 150 | 220 | snexplores.org |

Phthalide derivatives have emerged as compounds of interest in neuroprotective research, particularly in the context of ischemic stroke. news-medical.net Ligustilide (B1675387), a major phthalide component from Ligusticum chuanxiong, has shown dose-dependent neuroprotective effects in various models of cerebral ischemia. news-medical.net Building on this, modified phthalide derivatives, such as CD21, have been developed and studied. news-medical.net

In a mouse model of global cerebral ischemia, CD21 was found to significantly improve neurobehavioral deficits and reduce neuronal loss in key brain regions like the hippocampal CA1 and caudate putamen. news-medical.net Mechanistically, CD21 was shown to inhibit the overactivation of astrocytes and microglia, key players in neuroinflammation. news-medical.net Further investigation revealed that its neuroprotective effect may be exerted by inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response, through the modulation of the TLR4/NF-κB and Cathepsin B-mediated signaling pathways. news-medical.net

Research into naturally occurring phthalides has indicated potential benefits for cardiovascular health. nih.gov Preclinical studies have shown that certain phthalides may possess vasodilatory effects, the ability to reduce blood pressure, and properties that inhibit platelet aggregation. nih.gov For instance, ligustilide and related compounds have been observed to relax vascular smooth muscle and enhance cerebral blood flow in animal models. nih.gov

It is important to distinguish these naturally derived phthalides from a different class of compounds known as phthalate (B1215562) esters (e.g., DEHP), which are used as plasticizers and have been linked in some epidemiological studies to an increased risk of cardiovascular disease. news-medical.net In contrast, the phthalides found in plants are being investigated for their therapeutic potential. nih.gov While preliminary evidence for the cardiovascular benefits of plant-derived phthalides is promising, most studies have been conducted in vitro or in animal models, and more rigorous clinical trials are needed to confirm their efficacy and safety in humans. nih.gov

Unraveling Molecular Mechanisms of Bioactivity

Identifying the precise molecular targets and mechanisms of action for natural products like phthalides is a complex but critical endeavor in drug discovery.

The journey of a natural product from a promising bioactive compound to a clinically approved drug is fraught with challenges. A primary hurdle is the detailed elucidation of its structure-activity relationship (SAR), which is essential for optimizing its therapeutic properties. Most natural products are not suitable for direct use as drugs due to issues with insufficient activity or poor pharmacokinetic profiles.

Several key challenges limit the efforts to understand and improve these compounds:

Structural Complexity: Natural products often possess intricate and complex chemical structures, which makes their chemical synthesis and modification difficult and resource-intensive.

Target Identification: Determining the specific biological target and the precise mechanism of action of a novel bioactive compound is a major challenge in natural products research.

Bioavailability and Toxicity: Issues related to the extent and rate at which the compound becomes available at the site of action (bioavailability) and potential toxicity can hinder development.

Dereplication: The process of rapidly identifying known compounds from complex natural extracts is a significant bottleneck, as it is time-consuming and can delay the discovery of novel molecules.

To overcome these obstacles, researchers are increasingly employing advanced and integrated approaches. These include late-stage derivatization, chemoenzymatic synthesis, and the engineering of biosynthetic pathways to produce analogs for SAR studies. Furthermore, computational methods, including machine learning and artificial intelligence, are being developed to predict bioactivity from chemical structures and analyze relationships between biosynthetic genes and compound activity, paving the way for a more efficient exploration of natural products.

In Vitro Studies for Investigating Cellular Responses (e.g., THP-1 cell assays)

Extensive searches of scientific literature did not yield specific in vitro studies investigating the cellular responses of this compound using THP-1 human monocytic leukemia cells. The THP-1 cell line is a well-established and widely used model for studying monocyte and macrophage functions, particularly in the context of inflammation. moleculardevices.commdpi.comnih.govwur.nl These cells can be differentiated into macrophage-like cells, which are crucial players in the immune response, and are often used to assess the anti-inflammatory potential of various compounds by measuring the production of inflammatory mediators. moleculardevices.comnih.gov

While direct data on this compound is unavailable, research on structurally related phthalide compounds, such as Ligustilide, provides insights into how this class of molecules may interact with immune cells like macrophages. A study on Ligustilide demonstrated its anti-inflammatory effects on THP-1 cells that were stimulated to mimic an inflammatory state.

In this representative study, THP-1 cells were first differentiated into macrophages and then stimulated with recombinant human heat shock protein 60 (HSP60) to induce an inflammatory response. The researchers found that Ligustilide could significantly reduce the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The investigation delved into the molecular mechanism, revealing that Ligustilide likely exerts its anti-inflammatory action by inhibiting the MyD88/NF-κB signaling pathway, a critical pathway in the inflammatory process. nih.gov

The findings from the study on Ligustilide are summarized in the table below, illustrating the type of data typically generated in such in vitro assays.

Table 1: Effect of Ligustilide on Pro-inflammatory Cytokine Production in HSP60-induced THP-1 Macrophages

| Treatment Group | Concentration of TNF-α (ng/L) | Concentration of IL-6 (ng/L) |

| Blank Control | 5.99 ± 1.03 | 2.25 ± 0.67 |

| Model (HSP60-induced) | 312.24 ± 28.69 | 233.45 ± 57.77 |

| Ligustilide (LIG) Group | Lower than model group | Lower than model group |

| RNAi + LIG Group | 88.57 ± 16.10 | 59.99 ± 10.31 |

*Specific values for the Ligustilide only group were stated as significantly lower than the model group but not explicitly quantified in the abstract. nih.gov The RNAi + LIG group represents the combined effect of Ligustilide and silencing of the MyD88 gene. nih.gov Data is presented as mean ± standard deviation.

This example highlights the utility of THP-1 cell assays in elucidating the anti-inflammatory potential and mechanisms of action of compounds. While no such data currently exists for this compound, future research employing similar methodologies would be necessary to determine its specific effects on cellular responses and inflammatory pathways.

Advanced Analytical and Spectroscopic Characterization in 3 Propylidenephthalide Research

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual compounds from a mixture. nih.gov This separation is paramount for the accurate analysis of 3-Propylidenephthalide, whether for purity assessment or for quantification in a complex sample.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of phthalides like this compound. In this method, a high-performance liquid chromatography (HPLC) system first separates the compound from other components in the sample based on its physicochemical properties. A common approach involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. For compatibility with mass spectrometry, volatile modifiers like formic acid are typically added to the mobile phase to facilitate ion formation.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds a higher level of specificity through a process called Multiple Reaction Monitoring (MRM). In MRM, the first mass analyzer (a quadrupole) is set to select the molecular ion of this compound (the precursor ion), which has a mass-to-charge ratio (m/z) corresponding to its molecular weight (174.20 g/mol ). This precursor ion is then fragmented, and a second mass analyzer selects specific, characteristic fragment ions (product ions). This precursor-to-product ion transition is unique to the target compound, allowing for highly selective detection and quantification even at very low concentrations and in complex matrices. This technique is invaluable for assessing the presence and purity of this compound in various samples.

Gas chromatography-mass spectrometry (GC-MS) is a fundamental technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a long, thin capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them, typically through electron impact (EI).

The high energy of EI causes the molecular ion to break apart into a predictable and reproducible pattern of fragment ions. This fragmentation pattern serves as a chemical "fingerprint" that can be compared against spectral libraries for positive identification. For this compound (C₁₁H₁₀O₂), the mass spectrum exhibits several key ions that are diagnostic for its structure. The molecular ion peak [M]⁺ is observed at an m/z of 174, confirming the molecular weight. mdpi.com The fragmentation pattern provides crucial data for structural elucidation.

Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers even greater separation power by using two different columns, providing enhanced resolution for exceptionally complex samples.

Table 1: Key Ions in the Electron Impact Mass Spectrum of this compound This interactive table summarizes the major mass-to-charge ratios (m/z) and their proposed fragment structures observed in the GC-MS analysis of this compound.

| m/z (Mass/Charge) | Ion Formula | Proposed Fragment Identity | Significance |

|---|---|---|---|

| 174 | [C₁₁H₁₀O₂]⁺ | Molecular Ion [M]⁺ | Confirms the molecular weight of the compound. mdpi.com |

| 159 | [C₁₀H₇O₂]⁺ | [M - CH₃]⁺ | Loss of a methyl group from the propylidene chain. mdpi.com |

| 104 | [C₇H₄O]⁺ | Phthaloyl cation fragment | A characteristic fragment indicating the phthalide (B148349) core structure. mdpi.com |

This compound is a significant bioactive constituent in several plants of the Apiaceae family, such as Ligusticum porteri (Osha root) and celery (Apium graveolens). nih.gov Analyzing the chemical profile of essential oils and extracts from these plants presents a significant analytical challenge due to the presence of hundreds of different compounds.

GC-MS is particularly well-suited for this task. By analyzing the total ion chromatogram (TIC) of a plant extract, researchers can separate the complex mixture into individual peaks. The mass spectrum of the peak corresponding to the retention time of this compound can then be extracted and compared to a reference spectrum from a library (like the NIST database) or an analytical standard to confirm its identity. This methodology has been successfully used to identify and quantify this compound and other related phthalides in various botanical sources, which is crucial for quality control and understanding the plant's chemical composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR: A ¹H NMR spectrum displays signals for each unique proton in the molecule. The chemical shift (δ) of a signal indicates the proton's electronic environment, the integration (area under the signal) corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, the ¹H NMR spectrum would confirm the presence of protons on the aromatic ring and the propylidene side chain.

¹³C NMR: A ¹³C NMR spectrum shows a signal for each unique carbon atom. The chemical shift provides information about the carbon's hybridization (sp³, sp², sp) and its functional group. The spectrum for this compound would show distinct signals for the carbonyl carbon of the lactone, the carbons of the aromatic ring, and the carbons of the propylidene group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (Z)-3-Propylidenephthalide This interactive table presents predicted chemical shift (δ) values in parts per million (ppm). These values are estimates generated from NMR prediction software and serve to illustrate the expected spectral data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic Ring | ||

| 4 | ~7.90 | ~129.5 |

| 5 | ~7.55 | ~125.5 |

| 6 | ~7.70 | ~134.0 |

| 7 | ~7.85 | ~122.0 |

| 3a | - | ~125.0 |

| 7a | - | ~145.0 |

| Lactone | ||

| 1 (C=O) | - | ~168.0 |

| 3 | - | ~142.0 |

| Propylidene Chain | ||

| 1' | ~5.80 | ~118.0 |

| 2' | ~2.30 | ~22.0 |

Two-dimensional (2D) NMR experiments provide correlation data that reveal how atoms are connected within a molecule, which is essential for unambiguous structural assignment. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the adjacent protons on the aromatic ring and, crucially, between the olefinic proton (H-1') and the methylene protons (H-2'), and between the methylene protons (H-2') and the terminal methyl protons (H-3'), confirming the structure of the propylidene side chain.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). For example, it would show a cross-peak connecting the ¹H signal at ~5.80 ppm to the ¹³C signal at ~118.0 ppm, confirming their assignment to C-1' and H-1' respectively. This technique allows for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds. This is particularly powerful for identifying connections involving quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be observed from the protons of the propylidene chain (H-1', H-2') to the quaternary carbon at position 3, and from the aromatic protons (e.g., H-4) to the carbonyl carbon (C-1). These correlations are indispensable for piecing together the final, detailed structure of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the unambiguous identification and structural elucidation of compounds in complex mixtures. researchgate.net In the context of this compound research, HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition and aiding in the confirmation of the compound's identity with a high degree of confidence. measurlabs.comnih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can differentiate between ions with very similar nominal masses (isobaric compounds) by measuring their mass-to-charge ratio (m/z) to several decimal places. researchgate.netnih.gov

The primary advantage of HRMS in studying this compound is its ability to provide an exact mass measurement, which is then used to deduce the elemental formula. ucr.edu For a given molecule, there is a unique combination of masses of its constituent atoms that results in a precise molecular weight. researchgate.net By measuring this mass with high accuracy (typically within 5 ppm), the elemental formula can be confirmed, which is a critical step in structural verification.

The table below illustrates the theoretical exact mass calculation for this compound.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₂ |

| Monoisotopic Mass | 172.05243 u |

| Elemental Composition | |

| Carbon (¹²C) | 11 x 12.00000 = 132.00000 |

| Hydrogen (¹H) | 8 x 1.00783 = 8.06264 |

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) allows for detailed fragmentation analysis. By inducing fragmentation of the protonated or deprotonated molecular ion of this compound, a characteristic fragmentation pattern is generated. This pattern serves as a structural fingerprint. While specific experimental data for this compound is not detailed in the provided literature, a plausible fragmentation pathway can be proposed based on the known fragmentation of similar structures like phthalate (B1215562) derivatives and other α,β-unsaturated esters. nih.govnih.gov Key fragmentation pathways would likely involve cleavages at the ester linkage and within the propylidene side chain.

The table below outlines potential fragment ions that could be observed in an HRMS/MS experiment for this compound.

Table 2: Plausible HRMS Fragmentation Data for this compound

| Proposed Fragment Ion | Molecular Formula | Theoretical m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₉O₂⁺ | 173.06025 | Protonated molecular ion |

| [M-C₃H₄]⁺ | C₈H₅O₂⁺ | 133.02895 | Loss of the propylidene side chain |

| [M-CO]⁺ | C₁₀H₈O⁺ | 144.05751 | Loss of carbon monoxide from the lactone ring |

| [M-CO₂]⁺ | C₁₀H₈⁺ | 128.06260 | Loss of carbon dioxide |

Understanding these fragmentation pathways is crucial for distinguishing this compound from its isomers and for identifying it in complex matrices such as plant extracts without the need for an authentic reference standard. nih.gov

Analytical Method Validation for Research Applications

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. chemrj.orgashdin.com For research involving this compound, validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), is critical to ensure the reliability, quality, and consistency of the results obtained. chemrj.orgjddtonline.info The validation process involves evaluating several key parameters as defined by internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). researchgate.netresearchgate.net

The main validation parameters include:

Accuracy : This refers to the closeness of the test results obtained by the method to the true value. researchgate.net Accuracy is typically assessed through recovery studies by adding a known amount of pure this compound standard to a sample matrix and calculating the percentage of the analyte recovered. chemrj.orgmdpi.com As per ICH guidelines, accuracy should be evaluated using a minimum of nine determinations over at least three concentration levels covering the specified range. chemrj.orgresearchgate.net

Precision : Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ashdin.comresearchgate.net It is usually evaluated at three levels:

Repeatability : The precision under the same operating conditions over a short interval (intra-assay precision). chemrj.org

Intermediate Precision : Expresses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. chemrj.org

Reproducibility : Assesses the precision between different laboratories (collaborative studies). chemrj.org Precision is expressed as the variance, standard deviation, or coefficient of variation (relative standard deviation, RSD) of a series of measurements. ashdin.com

Specificity : This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. zenodo.org For an HPLC method, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks and by conducting peak purity analysis using a photodiode array (PDA) detector.

Linearity : Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. scielo.br This is determined by analyzing a series of dilutions of a this compound standard and plotting the analytical response versus the concentration. The data are typically evaluated by linear regression analysis, with the correlation coefficient (r²) being a key indicator.

Range : The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ashdin.com

Limit of Detection (LOD) and Limit of Quantification (LOQ) :

LOD : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

LOQ : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ashdin.comresearchgate.net These values are crucial for determining trace amounts of this compound, for instance, in biological matrices or in purity assessments.

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as mobile phase composition, pH, flow rate, and column temperature might be varied. mdpi.com

The table below summarizes the typical parameters and acceptance criteria for the validation of an analytical method for this compound research.

Table 3: Summary of Analytical Method Validation Parameters and Acceptance Criteria

| Parameter | Assessment Method | Typical Acceptance Criteria for Research |

|---|---|---|

| Accuracy | Recovery studies at 3 concentration levels (e.g., 80%, 100%, 120%) | Mean recovery of 98-102% |

| Precision | ||

| - Repeatability | Minimum of 9 measurements covering the range or 6 measurements at 100% concentration | RSD ≤ 2% |

| - Intermediate Precision | Analysis on different days, by different analysts, or with different equipment | RSD ≤ 3% |

| Specificity | Comparison with blank/placebo; Peak purity analysis | No interfering peaks at the retention time of the analyte; Peak purity index > 0.99 |

| Linearity | Analysis of 5-6 concentrations; Linear regression analysis | Correlation coefficient (r²) ≥ 0.999 |

| Range | Confirmed by accuracy, precision, and linearity data | Defined by the upper and lower quantification limits |

| LOD | Signal-to-Noise ratio of 3:1 or based on the standard deviation of the response and the slope | To be determined and reported |

| LOQ | Signal-to-Noise ratio of 10:1 or based on the standard deviation of the response and the slope | To be determined and reported; RSD ≤ 10% |

| Robustness | Deliberate variation of method parameters (e.g., flow rate ±10%, mobile phase composition ±2%) | RSD of results should remain within acceptable limits (e.g., ≤ 5%) |

Documenting these validation characteristics ensures that the analytical method employed in this compound research is suitable for its intended purpose and generates reliable and reproducible data. jddtonline.info

Pharmacokinetic and Absorption Studies in in Vitro and Animal Models

In Vitro Dermal Absorption Methodologies

In vitro methodologies are standard for assessing the dermal absorption of cosmetic ingredients like 3-Propylidenephthalide. nih.gov These methods provide a reliable alternative to in vivo testing, offering insights into the permeation characteristics of a compound through the skin barrier under controlled laboratory conditions. nih.govresearchgate.net

The Franz diffusion cell system is a widely used and validated in vitro apparatus for studying the percutaneous absorption of chemical substances. researchgate.netnih.gov In a key study investigating this compound, this system was employed to determine its dermal absorption rate. nih.gov The setup consists of a donor chamber, where the test substance is applied, and a receptor chamber, containing a fluid that mimics systemic circulation, separated by a section of excised skin. nih.gov

For the assessment of this compound, a cream formulation was applied to the skin surface in the donor compartment. researchgate.netnih.gov The receptor fluid, a 50% ethanol (B145695) solution, was maintained at 32°C and sampled at multiple time points over a 24-hour period (0, 1, 2, 4, 8, 12, and 24 hours) to quantify the amount of the compound that permeated the skin. researchgate.netnih.gov The stability of this compound in the receptor fluid was confirmed for the duration of the experiment. researchgate.netnih.gov

To simulate human skin, in vitro dermal absorption studies often utilize excised skin from animal models. researchgate.net Rat skin is a commonly used substitute due to its availability and permeability characteristics, which, while generally higher than human skin, provide a conservative model for absorption studies. nih.govresearchgate.net

In the study of this compound, full-thickness excised dorsal skin from rats was used as the membrane in the Franz diffusion cell system. researchgate.netnih.gov An oil-in-water cream formulation containing 0.7% this compound was topically applied at a dose of 113 mg/cm². researchgate.netnih.gov After 24 hours, the amount of the compound remaining on the skin surface, within the stratum corneum, and in the deeper skin layers (epidermis and dermis) was measured, along with the amount that had permeated into the receptor fluid. researchgate.netnih.gov

Permeability measurements quantify the extent to which a substance can cross the skin barrier. In the in vitro study of this compound, the total dermal absorption was determined by summing the amount of the compound found in the receptor fluid, the stratum corneum, and the remaining skin layers after a 24-hour exposure. nih.gov The results showed that the total dermal absorption rate for this compound from the tested cream formulation was approximately 24%. researchgate.netnih.gov

Detailed studies specifically investigating the metabolism of this compound within the skin layers during the absorption process have not been identified in the reviewed scientific literature. Such studies would typically identify potential metabolites formed by enzymatic processes in the epidermis.

Interactive Table: In Vitro Dermal Absorption of this compound

| Parameter | Value | Source |

| Test System | Franz Diffusion Cell | nih.gov |

| Skin Model | Excised Rat Dorsal Skin | nih.gov |

| Compound | This compound (PP) | nih.gov |

| Formulation | Oil-in-Water (o/w) Cream | researchgate.netnih.gov |

| Compound Concentration | 0.7% | researchgate.netnih.gov |

| Applied Dose | 113 mg/cm² | researchgate.netnih.gov |

| Receptor Fluid | 50% Ethanol | researchgate.netnih.gov |

| Experiment Duration | 24 hours | researchgate.netnih.gov |

| Total Dermal Absorption Rate | ~24% | researchgate.netnih.gov |

Physiologically Based Pharmacokinetic (PBPK) Modeling in Animal Studies

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. epa.govmdpi.com These models integrate data on the physicochemical properties of the compound with physiological parameters of the species being studied. epa.gov Based on the available scientific literature, a specific PBPK model for this compound has not been developed or published.

A validated PBPK model can be used for route-to-route extrapolation, allowing for the calculation of internal doses (i.e., concentrations in blood and tissues) from various exposure scenarios, such as dermal, oral, or inhalation. epa.gov As no PBPK model specific to this compound has been reported, such calculations for internal dosage based on different exposure routes are not available.

In Vitro Cell Line-Based Models for Absorption/Response Assessment (e.g., 3D Cell Sheets)

Advanced in vitro models, such as three-dimensional (3D) human skin equivalents or cell sheets, offer a more complex and physiologically relevant system for assessing dermal absorption and cellular responses compared to excised skin. nih.gov These models can incorporate various cell types to better mimic the architecture and function of human skin. A review of the scientific literature did not identify any studies that have utilized 3D cell sheets or other cell line-based models to assess the absorption or response of this compound.

Future Directions and Research Gaps in 3 Propylidenephthalide Studies

Development of Novel Synthetic Pathways

While several methods exist for the synthesis of 3-alkylidenephthalides, the development of more efficient, stereoselective, and environmentally benign pathways remains a critical research objective. bohrium.com Current synthetic strategies often rely on multi-step processes, harsh reaction conditions, or expensive metal catalysts, limiting their large-scale applicability and sustainability. nih.gov

Future research should focus on:

Catalytic Systems: Exploring novel transition-metal catalysts (e.g., ruthenium, rhodium, palladium) and organocatalysts that can facilitate the synthesis with higher atom economy and stereoselectivity, particularly for the desired (Z)-isomer, which is often the more biologically active form. nih.govacs.org

Green Chemistry Approaches: Implementing principles of green chemistry is paramount. mdpi.com This includes the use of safer solvents (e.g., water), microwave-assisted reactions to reduce reaction times and energy consumption, and biocatalysis utilizing enzymes for highly specific transformations under mild conditions. mdpi.comnih.gov

Table 1: Comparison of Synthetic Strategies for 3-Alkylidenephthalides

| Synthetic Method | Key Features | Potential Areas for Improvement |

|---|---|---|

| Acid-Catalyzed Dehydration | Uses 3-(1-hydroxyalkyl)phthalides as precursors. acs.org | Often requires strong acids and high temperatures; may lack stereoselectivity. |

| Transition-Metal Catalysis (e.g., Pd, Ru, Rh) | Enables cross-coupling and cyclization reactions for core structure formation. nih.gov | High cost of catalysts, potential for metal contamination in the final product. |

| Olefination Reactions (e.g., Wittig) | A classic method for forming the exocyclic double bond. | Generation of stoichiometric phosphine (B1218219) oxide waste. |

| Biocatalysis (Hypothetical) | Potentially high stereoselectivity and mild reaction conditions. mdpi.com | Requires discovery and engineering of suitable enzymes. |

Elucidation of Undefined Molecular Mechanisms of Action

A significant knowledge gap exists regarding the precise molecular mechanisms through which 3-Propylidenephthalide and its derivatives exert their biological effects. While various activities have been reported, the specific protein targets and signaling pathways involved are largely uncharacterized. This lack of mechanistic understanding hinders rational drug design and optimization.

Future research should prioritize:

Target Identification: Employing modern chemical proteomics approaches, such as affinity chromatography with immobilized this compound probes, to isolate and identify direct binding proteins from cell lysates. nih.govnih.gov

Affinity-Based Profiling: Using techniques like activity-based protein profiling (ABPP) to identify enzyme families that interact with the compound. mdpi.com

Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in living cells and complex biological samples by measuring changes in protein thermal stability upon ligand binding.

Clarifying these mechanisms is essential for validating the compound's therapeutic potential and understanding any potential off-target effects.

Expansion of Structure-Activity Relationship Libraries for Predictive Modeling